molecular formula C14H13N3O4 B8045523 Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate

Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate

Cat. No.: B8045523
M. Wt: 287.27 g/mol
InChI Key: NHOYWXLOZWRJFR-UHFFFAOYSA-N
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Description

Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with an amino-nitropyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by esterification to form the methyl ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is introduced into the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate: Characterized by the presence of both amino and nitro groups on the pyridine ring.

    Methyl 5-(2-amino-4-nitropyridin-3-yl)-2-methylbenzoate: Similar structure but with different positions of the amino and nitro groups.

    Methyl 5-(2-amino-3-nitropyridin-5-yl)-2-methylbenzoate: Another isomer with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino and nitro groups can affect the compound’s electronic properties and its interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-8-3-4-9(7-11(8)14(18)21-2)10-5-6-16-13(15)12(10)17(19)20/h3-7H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOYWXLOZWRJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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